7-Hydroxy Prochlorperazine-d8: An In-depth Technical Guide
7-Hydroxy Prochlorperazine-d8: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Hydroxy Prochlorperazine-d8 is the deuterated stable isotope-labeled form of 7-Hydroxy Prochlorperazine (B1679090), a primary metabolite of the widely used antiemetic and antipsychotic drug, Prochlorperazine. This technical guide provides a comprehensive overview of 7-Hydroxy Prochlorperazine-d8, focusing on its chemical properties, its role as an internal standard in analytical methodologies, and the relevant biological pathways of its parent compound. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in pharmacokinetic, metabolic, and analytical studies involving Prochlorperazine.
Introduction
Prochlorperazine is a phenothiazine (B1677639) derivative that primarily acts as a dopamine (B1211576) D2 receptor antagonist.[1][2][3][4][5] Its therapeutic efficacy is well-established in the management of nausea, vomiting, and various psychotic disorders.[2][3] The metabolism of Prochlorperazine is extensive, occurring primarily in the liver via cytochrome P450 (CYP) enzymes, leading to the formation of several metabolites, including 7-Hydroxy Prochlorperazine.[1][6][7] To accurately quantify Prochlorperazine and its metabolites in biological matrices, stable isotope-labeled internal standards are essential. 7-Hydroxy Prochlorperazine-d8 serves this critical role, enabling precise and reliable bioanalytical measurements by mass spectrometry.
Chemical and Physical Properties
7-Hydroxy Prochlorperazine-d8 is structurally identical to 7-Hydroxy Prochlorperazine, with the exception of eight hydrogen atoms on the piperazine (B1678402) ring being replaced by deuterium. This isotopic substitution results in a higher molecular weight, which allows for its differentiation from the endogenous metabolite in mass spectrometric analyses.
| Property | Value | Reference |
| Chemical Name | 8-Chloro-10-[3-(4-methyl-1-piperazinyl-d8)propyl]-10H-phenothiazin-3-ol | [8] |
| CAS Number | 1246819-57-7 | [8] |
| Molecular Formula | C₂₀H₁₆D₈ClN₃OS | [8] |
| Molecular Weight | 398.00 g/mol | [8] |
| Appearance | White to Off-White Solid | [9] |
Note: Specific quantitative data such as a detailed mass spectrum and NMR analysis for 7-Hydroxy Prochlorperazine-d8 are not publicly available in the searched resources. Researchers should refer to the Certificate of Analysis provided by their specific supplier for this information.
Synthesis
The synthesis of hydroxylated phenothiazine derivatives can be achieved through various organic synthesis routes, often involving multi-step processes.[10][11][12][13][14] The deuteration of the piperazine side chain can be accomplished using deuterated reagents during the synthesis of the side chain itself, which is then coupled to the phenothiazine nucleus.[10]
A generalized workflow for the synthesis is presented below.
Caption: Conceptual workflow for the synthesis of 7-Hydroxy Prochlorperazine-d8.
Experimental Protocols
7-Hydroxy Prochlorperazine-d8 is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of 7-Hydroxy Prochlorperazine in biological samples. The following is a representative experimental protocol based on published methods for the analysis of Prochlorperazine and its metabolites.[15][16]
Sample Preparation: Protein Precipitation
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To 100 µL of plasma sample, add an appropriate amount of 7-Hydroxy Prochlorperazine-d8 solution in methanol (B129727) as the internal standard.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
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Vortex the mixture for 1 minute.
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Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 5 µm).[16]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 3.6) and organic solvents (e.g., methanol and acetonitrile).[16]
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Gradient: Isocratic or gradient elution can be used to achieve optimal separation.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Mass Transitions: Specific precursor and product ion pairs for both the analyte (7-Hydroxy Prochlorperazine) and the internal standard (7-Hydroxy Prochlorperazine-d8) must be determined and optimized.
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| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 7-Hydroxy Prochlorperazine | To be determined empirically | To be determined empirically | To be determined empirically |
| 7-Hydroxy Prochlorperazine-d8 | To be determined empirically | To be determined empirically | To be determined empirically |
Note: The exact mass transitions and collision energies for 7-Hydroxy Prochlorperazine-d8 are not available in the searched literature and must be determined experimentally by the analyst.
Caption: General workflow for the quantification of 7-Hydroxy Prochlorperazine using 7-Hydroxy Prochlorperazine-d8 as an internal standard.
Biological Context: Prochlorperazine Signaling and Metabolism
Prochlorperazine Mechanism of Action
The primary mechanism of action of Prochlorperazine is the antagonism of dopamine D2 receptors in the brain.[1][2][3][4][5] This action in the chemoreceptor trigger zone (CTZ) of the medulla is responsible for its potent antiemetic effects.[1][5] In the mesolimbic pathway, D2 receptor blockade is associated with its antipsychotic effects.[1] Prochlorperazine also exhibits antagonist activity at other receptors, including histamine (B1213489) H1, alpha-1 adrenergic, and muscarinic receptors, which contribute to its side effect profile, such as sedation and hypotension.[2][5]
Caption: Simplified signaling pathway of Prochlorperazine's antagonism of the dopamine D2 receptor.
Metabolism of Prochlorperazine
Prochlorperazine undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes, with CYP2D6 and CYP2C19 playing significant roles.[1][6][7] The major metabolic pathways include hydroxylation, sulfoxidation, and N-demethylation.[1][6] 7-Hydroxylation is a key metabolic step, leading to the formation of 7-Hydroxy Prochlorperazine.
Caption: Major metabolic pathways of Prochlorperazine.
Conclusion
7-Hydroxy Prochlorperazine-d8 is an indispensable tool for the accurate and precise quantification of the major metabolite of Prochlorperazine in biological matrices. Its use as an internal standard in LC-MS/MS assays is critical for robust pharmacokinetic and metabolic studies in drug development and clinical research. This guide has provided a foundational understanding of its chemical properties, a general framework for its analytical application, and the relevant biological context of its parent compound. For detailed quantitative data and specific experimental parameters, researchers are advised to consult the documentation provided by their chemical supplier and to perform in-house method development and validation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Prochlorperazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Prochlorperazine - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Stemetil | 5 mg | Tablet | স্টেমিটিল ৫ মি.গ্রা. ট্যাবলেট | Synovia Pharma PLC. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 6. researchgate.net [researchgate.net]
- 7. Influence of cytochrome P450 genotype on the plasma disposition of prochlorperazine metabolites and their relationships with clinical responses in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tlcstandards.com [tlcstandards.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Synthesis and Biological Investigation of Phenothiazine-Based Benzhydroxamic Acids as Selective Histone Deacetylase 6 (HDAC6) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantification of prochlorperazine maleate in human plasma by liquid chromatography-mass spectrometry: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
